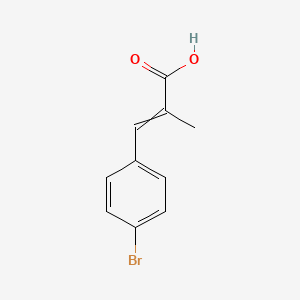
Ofloxacin N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ofloxacin N-Oxide Hydrochloride is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ofloxacin N-Oxide Hydrochloride typically involves the oxidation of ofloxacin. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to ofloxacin under specific conditions.
Substitution: Reacts with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products:
Oxidation: this compound.
Reduction: Ofloxacin.
Substitution: Various substituted ofloxacin derivatives.
Applications De Recherche Scientifique
Ofloxacin N-Oxide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions.
Biology: Investigated for its potential antibacterial activity and mechanism of action.
Medicine: Explored for its efficacy against drug-resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mécanisme D'action
Ofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The N-oxide group enhances its binding affinity to these enzymes, potentially increasing its antibacterial potency.
Comparaison Avec Des Composés Similaires
Ofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial activity.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: Ofloxacin N-Oxide Hydrochloride is unique due to its N-oxide group, which may enhance its antibacterial activity and binding affinity to target enzymes. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H21ClFN3O5 |
|---|---|
Poids moléculaire |
413.8 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O5.ClH/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H |
Clé InChI |
BGRPAHYNNKXFHR-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)


![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)




